molecular formula C12H16ClNO2 B8420138 2-Cyclopentyl-6-methylisonicotinic acid hydrochloride

2-Cyclopentyl-6-methylisonicotinic acid hydrochloride

Cat. No. B8420138
M. Wt: 241.71 g/mol
InChI Key: CVNNVGWXYCVDQX-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 2-cyclopentyl-6-methyl-isonicotinic acid ethyl ester (3.96 g, 17.0 mmol) in 25% aq. HCl (50 mL) is stirred at 75° C. for 16 h. The solvent is removed in vacuo and the remaining residue is dried under HV to give 2-cyclopentyl-6-methyl-isonicotinic acid hydrochloride (4.12 mg) as a white solid; LC-MS: tR=0.54 min, [M+1]+=206.08.
Quantity
3.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH:6]=1)C.[ClH:18]>>[ClH:18].[CH:12]1([C:7]2[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[N:8]=2)[C:4]([OH:17])=[O:3])[CH2:13][CH2:14][CH2:15][CH2:16]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)C)C1CCCC1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CCCC1)C=1C=C(C(=O)O)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.12 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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